molecular formula C8H5BrN2O2 B12954455 2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B12954455
M. Wt: 241.04 g/mol
InChI Key: RCAUPIWJZQAAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid largely depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical signaling pathways. For example, it could inhibit the fibroblast growth factor receptor (FGFR) pathway, which is implicated in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of substituents.

    Indole derivatives: Indoles are structurally related and also exhibit a wide range of biological activities.

    Pyrrolopyrazine derivatives: These compounds have a similar fused ring system and are studied for their biological activities.

Uniqueness

2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-6-4(11-7)1-2-5(10-6)8(12)13/h1-3,11H,(H,12,13)

InChI Key

RCAUPIWJZQAAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.